(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid
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Overview
Description
(1S,5R,7R)-7-Hydroxybicyclo[321]oct-2-ene-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include a solvent such as toluene and a temperature range of 80-120°C. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).
Substitution: SOCl2 in pyridine, TsCl in pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of chlorinated or tosylated derivatives.
Scientific Research Applications
(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,7S)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.2.1]octane-3-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties.
7-Hydroxybicyclo[3.2.1]oct-2-ene: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness
(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and the bicyclic structure provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h4-6,8,10H,1-3H2,(H,11,12)/t5-,6+,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFQAZXRVMAHF-GKROBHDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C=C(C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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